N'-(3-methylphenyl)carbamimidothioic acid
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Overview
Description
N’-(3-methylphenyl)carbamimidothioic acid is an organic compound with a molecular formula of C9H10N2S It is a derivative of carbamimidothioic acid, where the hydrogen atom is replaced by a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylphenyl)carbamimidothioic acid typically involves the reaction of 3-methylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
On an industrial scale, the production of N’-(3-methylphenyl)carbamimidothioic acid can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(3-methylphenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(3-methylphenyl)carbamimidothioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in enzymes, leading to the inhibition of their activity. This interaction is crucial in its potential therapeutic applications, where it can inhibit the growth of bacteria or cancer cells by targeting specific enzymes involved in their proliferation .
Comparison with Similar Compounds
Similar Compounds
N’-[3-(3-methylphenyl)propyl]carbamimidothioic acid: Similar structure but with a propyl group instead of a methyl group.
N’-(3-methylphenyl)-N-(4-methyl-1-piperazinyl)carbamimidothioic acid: Contains an additional piperazine ring, which may alter its biological activity.
Uniqueness
N’-(3-methylphenyl)carbamimidothioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with thiol groups makes it a valuable tool in enzyme inhibition studies and potential therapeutic applications .
Properties
IUPAC Name |
N'-(3-methylphenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPVHLKQIOIIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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